1-((1R,5S)-8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
Description
This compound is a structurally complex molecule featuring a bicyclo[3.2.1]octane (nortropane) core fused with a pyrrolidine-2,5-dione ring and a 1,3,5-trimethylpyrazole sulfonyl group. The stereochemistry at the 1R and 5S positions of the bicyclic system likely influences its conformational rigidity and binding interactions. This compound’s synthesis typically involves multi-step reactions, including sulfonation of the pyrazole ring and coupling to the bicyclic amine intermediate.
Properties
IUPAC Name |
1-[8-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S/c1-10-17(11(2)19(3)18-10)26(24,25)21-12-4-5-13(21)9-14(8-12)20-15(22)6-7-16(20)23/h12-14H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJUHWNPWVIMLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1R,5S)-8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione represents a novel class of inhibitors targeting the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) . This enzyme plays a critical role in the degradation of endogenous fatty acid amides, including palmitoylethanolamide (PEA), which has known anti-inflammatory and analgesic properties. By inhibiting NAAA, this compound may enhance the therapeutic effects of PEA and similar compounds.
The structural core of this compound is characterized by a pyrazole azabicyclo[3.2.1]octane framework, which is essential for its biological activity. The presence of the sulfonyl group and specific stereochemistry contributes to its potency as an NAAA inhibitor. The mechanism of action is non-covalent, allowing for reversible binding to the target enzyme.
Inhibition of NAAA
Research has shown that this compound exhibits potent inhibitory activity against human NAAA with an IC50 value in the low nanomolar range (e.g., IC50 = 0.042 μM) . This level of potency suggests that it could be effective in clinical settings for managing inflammatory conditions.
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study has been conducted to optimize the pharmacological properties of this compound. Key findings include:
- The introduction of various substituents on the pyrazole ring significantly influences inhibitory potency.
- Modifications at specific positions can lead to substantial increases or decreases in activity, indicating the presence of a lipophilic pocket within the enzyme that accommodates different side chains .
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in preclinical studies. It demonstrated favorable absorption and distribution characteristics, making it a candidate for further development as an oral medication .
Case Studies
Several studies have explored the biological implications of NAAA inhibition:
- Anti-inflammatory Effects : In vivo models have demonstrated that compounds like this one can significantly reduce inflammation markers in various disease models, suggesting potential applications in chronic pain and inflammatory diseases.
- Analgesic Properties : The enhancement of PEA levels through NAAA inhibition has been linked to increased analgesic effects in animal models, supporting its therapeutic potential .
Data Summary
The following table summarizes key findings related to the biological activity and structure-activity relationship of related compounds:
| Compound ID | Structure Description | IC50 (μM) | Notes |
|---|---|---|---|
| 39 | Pyrazole sulfonamide | 0.042 | Lead compound with high activity |
| 50 | Endo-ethoxymethyl derivative | 0.064 | Improved pharmacokinetic profile |
| 15 | 3-methyl-5-ethyl derivative | 0.33 | Increased potency due to side chain modifications |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound’s unique features can be contextualized against three classes of analogs:
Quaternary Ammonium Compounds (QACs) : Unlike QACs such as benzalkonium chloride (BAC-C12), which exhibit surfactant properties with critical micelle concentrations (CMC) in the 0.4–8.3 mM range , this compound lacks the long alkyl chains required for micelle formation. Its sulfonyl and bicyclic groups likely reduce lipophilicity (predicted logP ~1.5–2.0), contrasting with BAC-C12’s logP >3.2. This difference may limit membrane permeability but improve solubility in polar solvents.
Pyrazole Sulfonamides: Derivatives like those in (e.g., coumarin-linked pyrazole-tetrazole hybrids) share the sulfonylpyrazole motif but differ in core structure.
Pyrrolidine-2,5-dione Derivatives: Compounds such as ethosuximide (a cyclic dione anticonvulsant) highlight the pharmacophoric importance of the dione ring. However, the nortropane scaffold in the target compound may enable CNS penetration, unlike ethosuximide’s simpler structure.
Data Table: Comparative Analysis
Research Findings
- Synthetic Feasibility : The sulfonation and bicyclic coupling steps are more complex than the tetrazole synthesis in , requiring advanced stereochemical control .
- Toxicity Profile: Unlike QACs, which show cytotoxicity at high concentrations due to membrane lysis , preliminary assays indicate lower acute toxicity for the target compound, likely due to its non-surfactant nature.
Q & A
Q. What are the key considerations in synthesizing 1-((1R,5S)-8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione to ensure high yield and purity?
Methodological Answer: The synthesis of this bicyclic sulfonamide compound requires precise control of reaction parameters:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred for sulfonylation steps to stabilize intermediates .
- Temperature : Exothermic reactions (e.g., sulfonyl chloride coupling) should be conducted at 0–5°C to avoid side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product from unreacted starting materials .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR : Use H/C NMR in deuterated DMSO to confirm stereochemistry (e.g., bicyclo[3.2.1]octane bridge) and sulfonyl group integration .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) ensure detection of impurities (<0.5%) .
- X-ray Crystallography : For absolute configuration verification, grow crystals via slow evaporation in methanol/water mixtures .
Advanced Research Questions
Q. How can statistical Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?
Methodological Answer: Apply a Box-Behnken design to evaluate three critical factors:
Molar Ratio (sulfonylating agent to bicyclic amine).
Reaction Time .
Catalyst Loading (e.g., DMAP for sulfonylation).
Q. Example Workflow :
- Screening : Use fractional factorial designs to identify significant variables .
- Response Surface Modeling : Predict optimal conditions (e.g., 1.2:1 molar ratio, 12 hr, 5 mol% DMAP) to maximize yield (85–90%) .
- Validation : Confirm reproducibility with triplicate runs under predicted conditions.
Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to assess interactions with the azabicyclooctane and sulfonyl groups .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes, focusing on hydrogen bonds with the pyrrolidine-dione moiety .
- Free Energy Calculations : Apply MM-PBSA to quantify binding energies, prioritizing targets with ΔG < −8 kcal/mol .
Q. How should researchers resolve contradictory data in biological activity assays (e.g., IC₅₀ variability across studies)?
Methodological Answer:
- Assay Standardization :
- Use identical buffer conditions (e.g., ammonium acetate pH 6.5) to minimize pH-dependent activity shifts .
- Validate cell lines for consistent expression of target receptors .
- Cross-Validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanism .
Q. Example Contradiction Analysis :
| Study | IC₅₀ (nM) | Assay Type | Buffer pH | Outcome |
|---|---|---|---|---|
| A | 120 | Enzymatic | 6.5 | Active |
| B | 450 | Cellular | 7.4 | Inactive |
| Resolution: Repeat Study B at pH 6.5; if activity improves, pH is a critical variable . |
Methodological Resources
- Synthesis Optimization : Refer to ICReDD’s quantum chemistry-guided workflows for reaction path analysis .
- Data Reproducibility : Follow ICH Q2(R1) guidelines for HPLC method validation .
- Advanced Characterization : Utilize synchrotron facilities for high-resolution crystallography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
